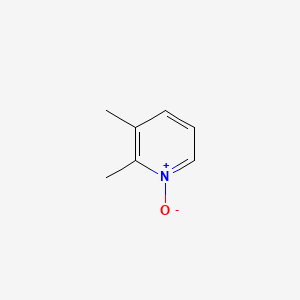
2,3-二甲基吡啶 1-氧化物
概述
描述
“2,3-Dimethylpyridine 1-oxide” is a chemical compound with the molecular formula C7H9NO . It is also known by other names such as “2,3-Dimethylpyridine-n-oxide”, “2,3-Lutidine-N-oxide”, and “2,3-dimethyl-1-oxidopyridin-1-ium” among others .
Synthesis Analysis
While specific synthesis methods for “2,3-Dimethylpyridine 1-oxide” were not found in the search results, it is mentioned as a key intermediate in the synthesis of proton pump inhibitors .
Molecular Structure Analysis
The molecular weight of “2,3-Dimethylpyridine 1-oxide” is 123.15 g/mol . The InChI code for the compound is “1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3” and the InChIKey is "QWLULCKKOHDCIE-UHFFFAOYSA-N" . The Canonical SMILES for the compound is "CC1=C(N+[O-])C" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dimethylpyridine 1-oxide” include a molecular weight of 123.15 g/mol, a computed XLogP3-AA value of 0.6, and a topological polar surface area of 25.5 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a heavy atom count of 9 .
科学研究应用
合成和表征
2,3-二甲基吡啶 1-氧化物已通过各种方法合成,突出了其在化学研究中的重要性。值得注意的合成路线涉及使用过氧化氢作为环保氧化剂氧化 2,3-二甲基吡啶,从而产生高纯度产品 (X. Yang, 2007)。类似地,另一项研究展示了合成 4-氯-2,3-二甲基吡啶-N-氧化物的工艺改进,表明其在各种化学转化中的适用性 (Feng Xiao-liang, 2006)。
催化应用
研究还集中在 2,3-二甲基吡啶 1-氧化物衍生物在催化过程中的空间位阻效应。例如,它在新型结晶 Mo-V-O 氧化物上对醇的选择性氧化中的作用展示了空间位阻对催化活性的影响 (Feng Wang, W. Ueda, 2008)。
配位化学
2,3-二甲基吡啶 1-氧化物衍生物已用于银配合物的合成,展示了空间位阻因素如何覆盖配位聚合物中的电子效应 (R. Puttreddy, P. Steel, 2014)。这一方面对于设计具有特定性质的材料至关重要。
环境和生物研究
该化合物的衍生物已显示出有趣的生物和环境应用,例如评估植物生长调节剂对草履虫有毒影响的研究,表明 2,3-二甲基吡啶 1-氧化物在超越传统化学合成之外的科学研究中的多功能性 (O. Vasetska, 2021)。
先进材料和方法
涉及 2,3-二甲基吡啶 1-氧化物的制备杂环 N-氧化物的创新方法突出了合成技术的持续进步及其在创造新型材料中的应用 (P. Zhong, Sheng-rong Guo, Caisheng Song, 2004)。
未来方向
属性
IUPAC Name |
2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLULCKKOHDCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22710-07-2 | |
| Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22710-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)
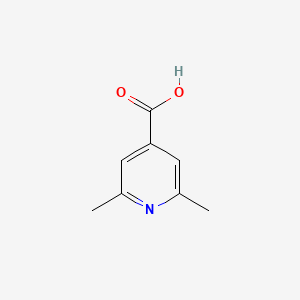




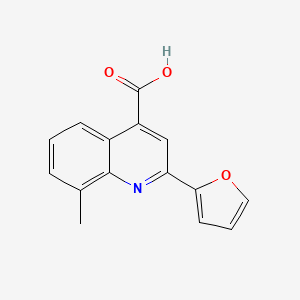

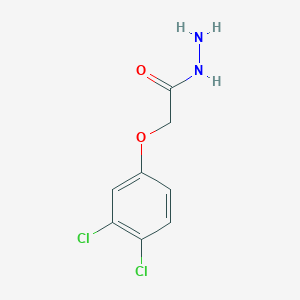
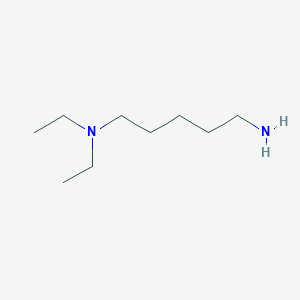
![(E)-3-[(4-chlorobenzyl)amino]-1-(2,5-dichloro-3-thienyl)-2-propen-1-one](/img/structure/B1307904.png)